molecular formula C9H8N2O3 B171884 5-Methoxy-4-nitro-1H-indole CAS No. 135531-92-9

5-Methoxy-4-nitro-1H-indole

Cat. No. B171884
CAS RN: 135531-92-9
M. Wt: 192.17 g/mol
InChI Key: NPFMBMRULROMHX-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-1H-indole is a compound with the CAS Number: 135531-92-9. It has a molecular weight of 192.17 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a methoxy group (-OCH3) attached to the 5th carbon and a nitro group (-NO2) attached to the 4th carbon of the indole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 408.2°C at 760 mmHg and a flash point of 200.6°C .

Scientific Research Applications

Synthesis and Characterization

  • Xu and Chen (2006) utilized the Batcho-Leimgruber strategy to synthesize 5-[2H3]-methoxy-1H-indole, an important compound for further chemical synthesis and research applications, particularly in the synthesis of deuterium-labeled standards of psychoactive compounds (Xu & Chen, 2006).

Fluorescence and Nanotechnology

  • Singh and Ansari (2017) synthesized fluorescent organic nanoparticles of 3-Styrylindoles, including 3-(4-nitrostyryl)-5-methoxy-1H-indole, demonstrating enhanced fluorescence emission due to the presence of methoxy and nitro groups. This research contributes to the understanding of fluorescence properties and potential applications in nanotechnology (Singh & Ansari, 2017).

Chemical Synthesis and Medicinal Chemistry

  • Modi, Oglesby, and Archer (2003) detailed the synthesis of indole-2-acetic acid methyl esters, using intermediates such as 5-methoxy-2-nitrophenylacetic acid. This research is relevant for understanding the synthesis pathways of complex organic compounds and their potential medicinal applications (Modi et al., 2003).

Molecular Interactions and Enzyme Inhibition

  • Alvarez et al. (2015) explored the structure-activity relationship of trifluoromethyl and pentafluorosulfanyl indole inhibitors, including derivatives with methoxy and nitro groups. This research provides insights into molecular interactions and the development of enzyme inhibitors (Alvarez et al., 2015).

Organic Synthesis and Material Science

  • Egris, Villacampa, and Menéndez (2009) demonstrated the synthesis of nitro-substituted indoles, including 5-nitro-4-vinylindoles, providing an efficient procedure for the synthesis of synthetically relevant aromatic systems. This research contributes to advancements in organic synthesis and material science (Egris et al., 2009).

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indole derivatives, including 5-Methoxy-4-nitro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7-6(4-5-10-7)9(8)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMBMRULROMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The crude 5-methoxy-4-nitroindole-2-carboxylic acid (720 mg, 3.05 mmol), quinoline (9 ml) and copper chromite (180 mg) were stirred together. Nitrogen was gently bubbled through the mixture for 5 minutes, then the mixture was heated quickly to 225° C., and stirred at this temperature for 40 minutes under an atmosphere of nitrogen. The mixture was cooled to ambient temperature diluted with ethyl acetate (80 ml) and the insoluble material filtered off. The filtrate was extracted twice with aqueous hydrochloric acid (2M) and then with saturated aqueous sodium hydrogen carbonate solution. The ethyl acetate layer was dried (MgSO4), evaporated and the residue purified by silica column chromatography eluting with dichloromethane to give 5-methoxy-4-nitroindole (129 mg, 22%).
Name
5-methoxy-4-nitroindole-2-carboxylic acid
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
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Quantity
180 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
COc1ccc2[nH]c(C(=O)O)cc2c1[N+](=O)[O-]
Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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